molecular formula C13H21NO B15273934 N-(2-ethylbutyl)-3-methoxyaniline

N-(2-ethylbutyl)-3-methoxyaniline

Cat. No.: B15273934
M. Wt: 207.31 g/mol
InChI Key: DVTDVMVJRLUTMW-UHFFFAOYSA-N
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Description

N-(2-ethylbutyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with a 2-ethylbutyl chain and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-3-methoxyaniline typically involves the alkylation of 3-methoxyaniline with 2-ethylbutyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(2-ethylbutyl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylbutyl)-aniline
  • 3-methoxyaniline
  • N-(2-ethylbutyl)-4-methoxyaniline

Uniqueness

N-(2-ethylbutyl)-3-methoxyaniline is unique due to the specific positioning of the methoxy group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-ethylbutyl)-3-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-4-11(5-2)10-14-12-7-6-8-13(9-12)15-3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

DVTDVMVJRLUTMW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC(=CC=C1)OC

Origin of Product

United States

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